molecular formula C29H31NO4 B230851 (E)-1-(3,4-dimethoxyphenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one CAS No. 15272-66-9

(E)-1-(3,4-dimethoxyphenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one

Cat. No.: B230851
CAS No.: 15272-66-9
M. Wt: 457.6 g/mol
InChI Key: FPVFAYNZEKKNIM-LHLOQNFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-2-phenyl-4’-beta-pyrrolidinoethoxyacrylophenone is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a phenyl group, and a pyrrolidinoethoxyacrylophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-phenyl-4’-beta-pyrrolidinoethoxyacrylophenone typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-phenyl-4’-beta-pyrrolidinoethoxyacrylophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the

Properties

CAS No.

15272-66-9

Molecular Formula

C29H31NO4

Molecular Weight

457.6 g/mol

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C29H31NO4/c1-32-27-15-12-24(21-28(27)33-2)29(31)26(23-8-4-3-5-9-23)20-22-10-13-25(14-11-22)34-19-18-30-16-6-7-17-30/h3-5,8-15,20-21H,6-7,16-19H2,1-2H3/b26-20+

InChI Key

FPVFAYNZEKKNIM-LHLOQNFPSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)OCCN3CCCC3)C4=CC=CC=C4)OC

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)OCCN3CCCC3)/C4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)OCCN3CCCC3)C4=CC=CC=C4)OC

Origin of Product

United States

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